molecular formula C24H23N3O6S B3681227 2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone

2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone

Cat. No.: B3681227
M. Wt: 481.5 g/mol
InChI Key: SZGJZGHTJJUVEZ-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps:

    Formation of the biphenyl-4-yloxy group: This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkylating agent.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the nitrophenyl sulfonyl group: This step involves the reaction of the piperazine derivative with 2-nitrobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The nitrophenyl sulfonyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone is unique due to the combination of its biphenyl, piperazine, and nitrophenyl sulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c28-24(18-33-21-12-10-20(11-13-21)19-6-2-1-3-7-19)25-14-16-26(17-15-25)34(31,32)23-9-5-4-8-22(23)27(29)30/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGJZGHTJJUVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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